molecular formula C16H17NO3S3 B1293722 3-Methyl-2-(methylthio)benzo[d]thiazol-3-ium 4-methylbenzenesulfonate CAS No. 55514-14-2

3-Methyl-2-(methylthio)benzo[d]thiazol-3-ium 4-methylbenzenesulfonate

Cat. No.: B1293722
CAS No.: 55514-14-2
M. Wt: 367.5 g/mol
InChI Key: SGABZOJLSUJGFH-UHFFFAOYSA-M
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Description

3-Methyl-2-(methylthio)benzo[d]thiazol-3-ium 4-methylbenzenesulfonate is a complex organic compound that belongs to the class of benzo[d]thiazolium salts This compound is characterized by the presence of a benzo[d]thiazole ring system substituted with a methyl group and a methylthio group, along with a 4-methylbenzenesulfonate counterion

Scientific Research Applications

3-Methyl-2-(methylthio)benzo[d]thiazol-3-ium 4-methylbenzenesulfonate has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Biochemical Analysis

Biochemical Properties

3-Methyl-2-(methylthio)benzo[d]thiazol-3-ium 4-methylbenzenesulfonate plays a significant role in biochemical reactions, particularly as a quorum sensing inhibitor. It interacts with enzymes, proteins, and other biomolecules involved in quorum sensing pathways. For instance, it has been shown to inhibit the CviR receptor-based quorum sensing signals in Chromobacterium violaceum . Additionally, it inhibits LasR receptor-based quorum sensing in Pseudomonas aeruginosa, affecting the QS-mediated GFP signals . These interactions suggest that this compound can modulate bacterial communication and biofilm formation.

Cellular Effects

This compound influences various cellular processes. It has been observed to inhibit violacein production in Chromobacterium violaceum and GFP signals in Pseudomonas aeruginosa . These effects indicate that the compound can disrupt cell signaling pathways and gene expression related to quorum sensing. Furthermore, it exhibits biofilm clearance activity, suggesting an impact on cellular metabolism and biofilm-associated cellular functions .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with quorum sensing receptors such as CviR and LasR . By binding to these receptors, the compound inhibits their activity, leading to a reduction in quorum sensing signals and subsequent gene expression changes. This inhibition affects the production of virulence factors and biofilm formation, highlighting its potential as an antimicrobial agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound has shown stability and sustained activity in inhibiting quorum sensing signals and biofilm formation . Long-term studies indicate that it maintains its inhibitory effects on quorum sensing pathways, suggesting its potential for prolonged use in antimicrobial applications.

Dosage Effects in Animal Models

Studies on the dosage effects of this compound in animal models have demonstrated a dose-dependent inhibition of quorum sensing signals At higher doses, the compound exhibits increased inhibitory activity, but it is essential to monitor for potential toxic or adverse effects

Metabolic Pathways

This compound is involved in metabolic pathways related to quorum sensing inhibition. It interacts with enzymes and cofactors that regulate quorum sensing signals, leading to changes in metabolic flux and metabolite levels . These interactions highlight its potential to modulate bacterial metabolism and disrupt pathogenic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins . These interactions facilitate its localization and accumulation in specific cellular compartments, enhancing its inhibitory effects on quorum sensing pathways.

Subcellular Localization

This compound exhibits subcellular localization that is crucial for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it exerts its inhibitory effects on quorum sensing receptors . This localization is essential for its role in disrupting bacterial communication and biofilm formation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(methylthio)benzo[d]thiazol-3-ium 4-methylbenzenesulfonate typically involves the following steps:

    Formation of the Benzo[d]thiazole Core: The initial step involves the synthesis of the benzo[d]thiazole core. This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Methylation: The benzo[d]thiazole core is then methylated using methyl iodide or a similar methylating agent to introduce the methyl group at the 3-position.

    Formation of the Benzo[d]thiazolium Salt: The final step involves the quaternization of the nitrogen atom in the benzo[d]thiazole ring with a suitable alkylating agent, followed by the addition of 4-methylbenzenesulfonic acid to form the benzo[d]thiazolium salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(methylthio)benzo[d]thiazol-3-ium 4-methylbenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the benzo[d]thiazolium salt to its corresponding benzo[d]thiazole derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylthio group, to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzo[d]thiazole derivatives.

Comparison with Similar Compounds

Similar Compounds

    2-Methylbenzothiazole: Similar structure but lacks the methylthio group and the benzo[d]thiazolium salt form.

    Benzothiazole: The parent compound without any substituents.

    4-Methylbenzenesulfonate Salts: Various salts with different cations but the same sulfonate anion.

Uniqueness

3-Methyl-2-(methylthio)benzo[d]thiazol-3-ium 4-methylbenzenesulfonate is unique due to the combination of its benzo[d]thiazolium core with the methylthio and methylbenzenesulfonate groups. This unique structure imparts specific chemical properties and potential biological activities that distinguish it from other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-methylbenzenesulfonate;3-methyl-2-methylsulfanyl-1,3-benzothiazol-3-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10NS2.C7H8O3S/c1-10-7-5-3-4-6-8(7)12-9(10)11-2;1-6-2-4-7(5-3-6)11(8,9)10/h3-6H,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGABZOJLSUJGFH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=C(SC2=CC=CC=C21)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1069031
Record name Benzothiazolium, 3-methyl-2-(methylthio)-, salt with 4-methylbenzenesulfonic acid (1:1)
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Molecular Weight

367.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55514-14-2
Record name Benzothiazolium, 3-methyl-2-(methylthio)-, 4-methylbenzenesulfonate (1:1)
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Record name Benzothiazolium, 3-methyl-2-(methylthio)-, 4-methylbenzenesulfonate (1:1)
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Record name Benzothiazolium, 3-methyl-2-(methylthio)-, 4-methylbenzenesulfonate (1:1)
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Record name Benzothiazolium, 3-methyl-2-(methylthio)-, salt with 4-methylbenzenesulfonic acid (1:1)
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Record name 3-methyl-2-(methylthio)benzothiazolium p-toluenesulphonate
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Synthesis routes and methods I

Procedure details

A mixture of 6-nitro-2-(methylthio)benzothiazole 7 (0.5 g, 2.2 mmol) and methyl-p-toluenesulfonate (3.7 g, 20 mmol) was heated from 120° C. to 145° C. over one hour. To the cooled solution was added 30 mL of ether. The resulting amorphous solid was triturated with acetone to provide a pale mauve solid (0.57 g, 1.4 mmol, 63%).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Yield
63%

Synthesis routes and methods II

Procedure details

A mixture of 2-methylthio-benzothiazole (18.4 g, 0.1 mol) and methyl-p-toluenesulfonate (76 mL, 0.5 mol) was heated to a temperature between 120° C. to 145° C. for 1 hour. After cooling to room temperature diethyl ether (200 mL) was added. The resulting solid was triturated with diethyl ether and isolated by filtration to give the crude product (42.7 g, quantitative). 1H-NMR (300 MHz, CDCl3): δ 8.12 (d, 1H), 7.92 (d, 1H), 7.62 (d, 3H), 7.3 (t, 1H), 7.02 (d, 2H), 4.05 (s, 3H); 3.0 (s, 3H), 2.23 (3, 3H).
Quantity
18.4 g
Type
reactant
Reaction Step One
Quantity
76 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

In the first step, 2-methylthiobenzothiazole (Aldrich Chemical Company, Milwaukee, Wis.) is quaternized by heating at 120° C. with an equivalent of methyl p-toluenesulfonate to yield N-methyl-2-methylthiobenzothiazolium p-toluenesulfonate (Compound 1A is also commercially available from TCI, Portland, Oreg.). N-(3-iodopropyl)-4-methylpyridinium iodide (Compound 1 B) is prepared by heating 4-methylpyridine (1.00 g) with 5 mL of 1,3-diiodopropane without a solvent at 120° C. for about 1 hour. Ethyl acetate is added and the product is filtered. Compounds 1A and 1B are condensed to yield 1'-(3'-iodopropyl)-3-methyl-4'-thiacyanine iodide (Compound 1C) using methods known in the art [e.g. Brooker, et al. J. AM. CHEM. SOC. 64, 199 (1942)]. For instance when 2.93 g of 1A is stirred with 3.3 g of 1 B with the addition of 1.15 mL of triethylamine in 20 mL of CH2Cl2 for 16 hours at room temperature followed by the addition of 80 mL of ethyl acetate about 1.1 g of 1 C is obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-2-(methylthio)benzo[d]thiazol-3-ium 4-methylbenzenesulfonate
Reactant of Route 2
3-Methyl-2-(methylthio)benzo[d]thiazol-3-ium 4-methylbenzenesulfonate
Reactant of Route 3
Reactant of Route 3
3-Methyl-2-(methylthio)benzo[d]thiazol-3-ium 4-methylbenzenesulfonate
Reactant of Route 4
3-Methyl-2-(methylthio)benzo[d]thiazol-3-ium 4-methylbenzenesulfonate
Reactant of Route 5
3-Methyl-2-(methylthio)benzo[d]thiazol-3-ium 4-methylbenzenesulfonate
Reactant of Route 6
3-Methyl-2-(methylthio)benzo[d]thiazol-3-ium 4-methylbenzenesulfonate

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